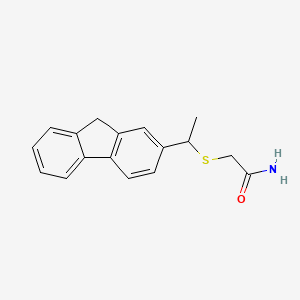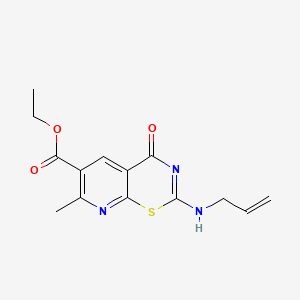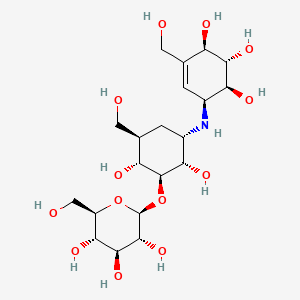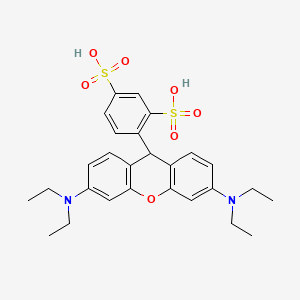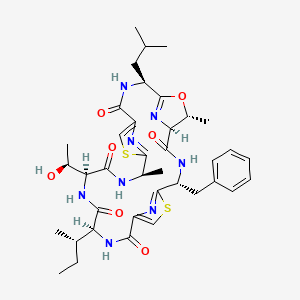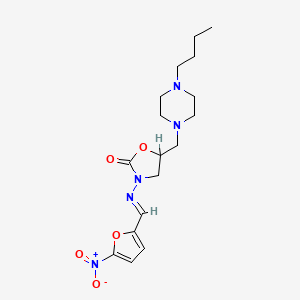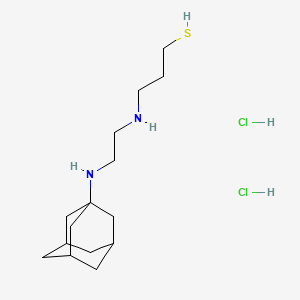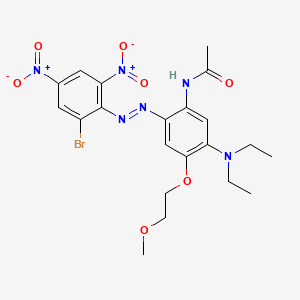
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its unique structure, which includes a brominated phenyl ring, nitro groups, and a diethylamino substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)- typically involves a multi-step process:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-methoxyethoxy)-5-(diethylamino)aniline under basic conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Groups: Formation of corresponding amines.
Reduction of Azo Group: Formation of hydrazo compounds.
Substitution of Bromine: Formation of substituted derivatives.
科学研究应用
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent for detecting and quantifying certain metal ions.
Biology
Biological Staining: Used in staining techniques for microscopy to highlight specific structures.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structure.
Industry
Textile Industry: Utilized in the dyeing of fabrics and textiles.
Plastic Industry: Used as a colorant in the production of colored plastics.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dye chemistry, the azo group interacts with fibers to impart color.
相似化合物的比较
Similar Compounds
- Acetamide, N-(2-((2-chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)
- Acetamide, N-(2-((2-fluoro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups make this compound unique. It offers distinct reactivity and properties compared to its chloro and fluoro analogs.
属性
CAS 编号 |
71889-12-8 |
|---|---|
分子式 |
C21H25BrN6O7 |
分子量 |
553.4 g/mol |
IUPAC 名称 |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H25BrN6O7/c1-5-26(6-2)18-11-16(23-13(3)29)17(12-20(18)35-8-7-34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) |
InChI 键 |
BIDISJNQXPHFHO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


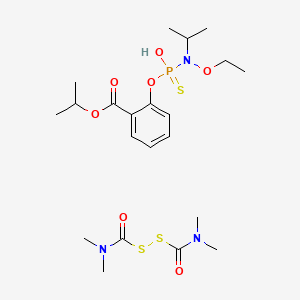

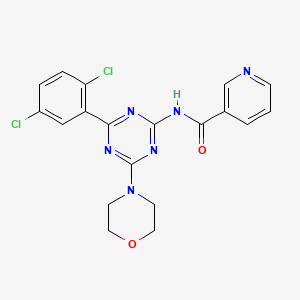

![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

